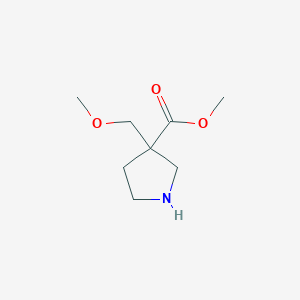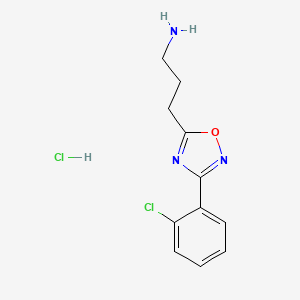
3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Vue d'ensemble
Description
“3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride” is an organic compound with the chemical formula C9H12ClN . It is a colorless to light yellow liquid with a special smell .
Synthesis Analysis
A commonly used method for preparing 3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is to react phenylacetone with hydrochloric acid, and obtain the target product through diazotization and reduction . The specific synthesis method can be optimized according to actual needs .Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, twelve hydrogen atoms, one nitrogen atom, and one chlorine atom .Chemical Reactions Analysis
The compound is a lipophilic compound, free halogen . It is often used as a pharmaceutical intermediate and a starting material for organic synthesis .Physical And Chemical Properties Analysis
The compound has a molecular weight of 169.65, a density of 1.098±0.06 g/cm3 (Predicted), a boiling point of 106-107 °C (Press: 3 Torr), a flash point of 124.2°C, a vapor pressure of 0.0195mmHg at 25°C, and a refractive index of 1.545 .Applications De Recherche Scientifique
Synthesis and Characterization
A key application of 3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride in scientific research lies in its synthesis and characterization. A safe and scalable synthesis of similar oxadiazole compounds was developed, utilizing process safety-driven synthetic strategies to select thermally stable compounds, highlighting the importance of protecting groups for the thermal stability of intermediates (Likhite et al., 2016). Furthermore, the synthesis of benzimidazoles bearing an oxadiazole nucleus has been explored for their anticancer properties, with some compounds demonstrating significant growth inhibition activity (Rashid, Husain, & Mishra, 2012). Additionally, the synthesis of new heterocyclic fused rings compounds based on 5-aryl-1,3,4-oxadiazole has been documented, with the compounds characterized using various analytical techniques (Abbas, Hussain, & Shakir, 2017).
Therapeutic Applications
Research on oxadiazoles, a class of compounds related to the chemical , has been conducted in the context of therapeutic applications. Synthesis of new heterocyclic 1,3,4-oxadiazoles with antibacterial activity has been reported, with some compounds tested against Gram-positive and Gram-negative organisms (Ghattas, El-Sherief, Abdel Rahman, & Mahmoud, 1982). Furthermore, the synthesis and biological evaluation of 2-[3-(4-chlorophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles have been conducted, revealing significant anti-inflammatory and moderate antibacterial action for some compounds (Husain, Sarafroz, & Ahuja, 2008).
Material Chemistry and Other Applications
Compounds containing 1,2,4-oxadiazole structures have also attracted attention due to their applications in material chemistry. For instance, a photochemical methodology for synthesizing 3-amino-(or 3-N-substituted amino) 5-pentafluorophenyl-1,2,4-oxadiazoles has been reported, indicating their potential use in material chemistry (Buscemi, Pace, Calabrese, Vivona, & Metrangolo, 2001). Additionally, the synthesis and characterization of several multicyclic oxadiazoles and 1-hydroxytetrazoles as energetic materials have been described, showcasing the diversity of applications for oxadiazole derivatives (Pagoria, Zhang, Zuckerman, Dehope, & Parrish, 2017).
Safety And Hazards
The compound is an organic halide and has certain toxicity . Safety measures include wearing appropriate personal protective equipment, avoiding inhalation or contact with skin, eyes, clothing, operating in a well-ventilated place and keeping away from fire or high temperature environment, storing properly and keeping away from fire and oxidant, observing correct disposal methods and not dumping at will, reading and observing the relevant safety guidelines and regulations before use .
Propriétés
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O.ClH/c12-9-5-2-1-4-8(9)11-14-10(16-15-11)6-3-7-13;/h1-2,4-5H,3,6-7,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDORUUDVUVEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




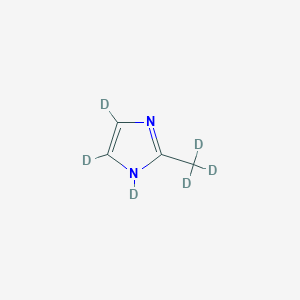



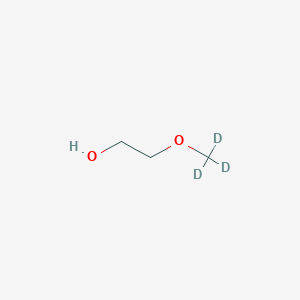
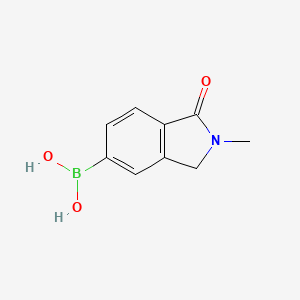
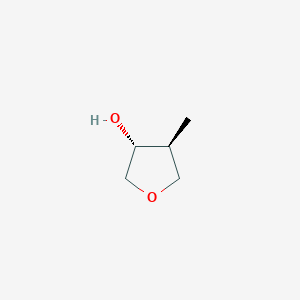
![2-[3-(Ethanesulfonyl)phenyl]acetic acid](/img/structure/B1429246.png)
![Methyl{[1-methyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}amine](/img/structure/B1429247.png)
![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1429248.png)

![Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1429250.png)
